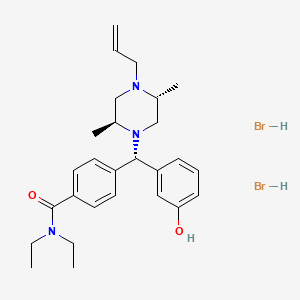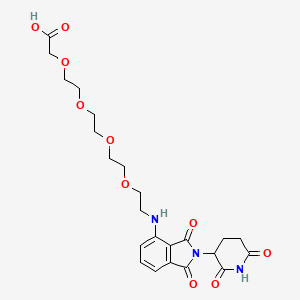
E3-Ligase-Ligand-Linker-Konjugate 1
Übersicht
Beschreibung
Pomalidomid-PEG4-C-COOH ist ein synthetisch hergestellter E3-Ligase-Ligand-Linker-Konjugat, der den Pomalidomid-basierten Cereblon-Liganden und einen 4-Einheiten-Polyethylenglykol-Linker kombiniert. Diese Verbindung wird hauptsächlich in der Technologie der Proteolyse-Targeting-Chimären (PROTAC) eingesetzt, einem neuartigen Ansatz für den gezielten Proteinabbau .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Pomalidomid-PEG4-C-COOH umfasst die Konjugation von Pomalidomid mit einem Polyethylenglykol-Linker, der in einer Carboxylgruppe endet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Aktivierung von Pomalidomid: Pomalidomid wird zunächst aktiviert, indem es mit einem geeigneten Reagenz zu einem Zwischenprodukt umgesetzt wird.
Linker-Anbindung: Das aktivierte Pomalidomid wird dann unter kontrollierten Bedingungen mit einem Polyethylenglykol-Linker umgesetzt, um das Konjugat zu bilden.
Reinigung: Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit zu gewährleisten
Industrielle Produktionsmethoden
Die industrielle Produktion von Pomalidomid-PEG4-C-COOH folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren umfasst:
Bulk-Synthese: Große Mengen an Pomalidomid und Polyethylenglykol-Linker werden synthetisiert und gelagert.
Automatisierte Reaktionssysteme: Automatisierte Systeme werden verwendet, um die Reaktionsbedingungen zu kontrollieren und die Konsistenz zu gewährleisten.
Hochdurchsatzreinigung: Moderne Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit zu erreichen
Wissenschaftliche Forschungsanwendungen
Pomalidomid-PEG4-C-COOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Synthese von PROTACs für den gezielten Proteinabbau eingesetzt.
Biologie: Wird in Studien zu Protein-Protein-Wechselwirkungen und zellulären Signalwegen eingesetzt.
Medizin: Wird auf sein Potenzial zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und Medikamenten-Abgabesysteme eingesetzt
Wirkmechanismus
Pomalidomid-PEG4-C-COOH übt seine Wirkung aus, indem es die E3-Ligase Cereblon rekrutiert, die die Ubiquitinierung und den anschließenden Abbau von Zielproteinen erleichtert. Der Polyethylenglykol-Linker erhöht die Löslichkeit und Stabilität der Verbindung, so dass sie ihre molekularen Zielstrukturen effektiv erreichen und mit ihnen interagieren kann .
Wirkmechanismus
Target of Action
E3 Ligase Ligand-Linker Conjugates 1 is a synthetic compound that incorporates a ligand for the E3 ubiquitin ligase . The primary targets of this compound are proteins that are marked for degradation . The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach to the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .
Mode of Action
The compound works by forming a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Biochemical Pathways
The action of E3 Ligase Ligand-Linker Conjugates 1 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .
Result of Action
The result of the action of E3 Ligase Ligand-Linker Conjugates 1 is the degradation of the targeted protein . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification . The degradation of proteins is essential for maintaining cellular homeostasis .
Action Environment
The action of E3 Ligase Ligand-Linker Conjugates 1 can be influenced by various environmental factors. For example, the expression and activity of E3 ligases can be regulated under certain conditions . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Zukünftige Richtungen
The future directions of E3 Ligase Ligand-Linker Conjugates 1 research involve expanding the therapeutic potential of targeted protein degradation (TPD) by recruiting additional E3 ligases . This will facilitate the development of these therapies in cancer and beyond . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Biochemische Analyse
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 1 interacts with various enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which is responsible for the ubiquitination of proteins, marking them for degradation . The nature of these interactions involves the binding of the ligand to the E3 ubiquitin ligase, facilitating the ubiquitination process .
Cellular Effects
E3 Ligase Ligand-Linker Conjugates 1 has significant effects on various types of cells and cellular processes. It influences cell function by targeting specific proteins for ubiquitination and degradation, thereby altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of E3 Ligase Ligand-Linker Conjugates 1 is through its interaction with the E3 ubiquitin ligase. It binds to the ligase, enabling the ubiquitination of target proteins. This leads to the degradation of these proteins, resulting in changes in gene expression and cellular functions .
Metabolic Pathways
E3 Ligase Ligand-Linker Conjugates 1 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells. It interacts with the E3 ubiquitin ligase in this pathway, facilitating the ubiquitination and subsequent degradation of target proteins .
Subcellular Localization
The subcellular localization of E3 Ligase Ligand-Linker Conjugates 1 is associated with the E3 ubiquitin ligase, which is typically found in the cytoplasm and nucleus of cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-PEG4-C-COOH involves the conjugation of Pomalidomide with a polyethylene glycol linker that terminates in a carboxylic acid group. The synthetic route typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a suitable reagent to form an intermediate.
Linker Attachment: The activated Pomalidomide is then reacted with a polyethylene glycol linker under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-C-COOH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Pomalidomide and polyethylene glycol linker are synthesized and stored.
Automated Reaction Systems: Automated systems are used to control reaction conditions and ensure consistency.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pomalidomid-PEG4-C-COOH durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Carboxylgruppe kann an Substitutionsreaktionen mit Nukleophilen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Alkohole. Die Bedingungen umfassen typischerweise milde Temperaturen und einen neutralen pH-Wert.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Amid-Derivaten führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thalidomid-PEG4-C-COOH: Ähnliche Struktur, aber mit Thalidomid als Liganden.
Lenalidomid-PEG4-C-COOH: Verwendet Lenalidomid als Liganden.
Pomalidomid-PEG1-CO2H: Enthält einen kürzeren Polyethylenglykol-Linker .
Einzigartigkeit
Pomalidomid-PEG4-C-COOH ist aufgrund seiner Kombination aus Pomalidomid und einem 4-Einheiten-Polyethylenglykol-Linker einzigartig, der optimale Löslichkeit und Stabilität für die Anwendung in der PROTAC-Technologie bietet. Dies macht es besonders effektiv in Anwendungen des gezielten Proteinabbaus .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUDUQJSKVKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


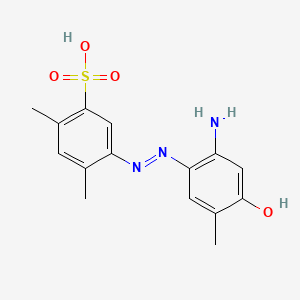

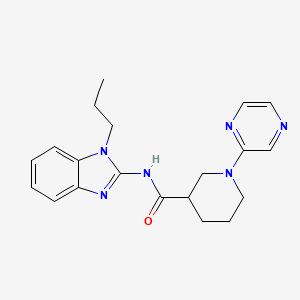
![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)
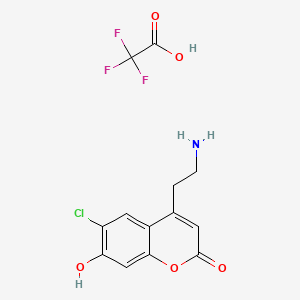
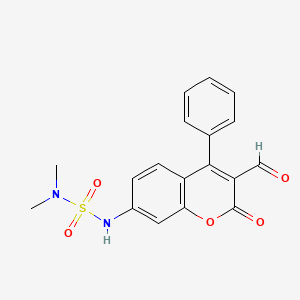
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)



![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)
